molecular formula C18H21NO4 B5148788 2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)ethanamine

Cat. No.: B5148788
M. Wt: 315.4 g/mol
InChI Key: JLTFAWOGGLXAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)ethanamine, commonly known as MDA, is a psychoactive compound that belongs to the phenethylamine family. It is a derivative of safrole, which is a natural organic compound found in sassafras oil. MDA is known for its stimulant and hallucinogenic effects, and it has been the subject of scientific research for decades.

Mechanism of Action

MDA acts as a serotonin and dopamine releasing agent, which means that it increases the levels of these neurotransmitters in the brain. It also acts as a serotonin receptor agonist, which means that it activates serotonin receptors in the brain. These actions are believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
MDA has been found to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to dehydration. MDA has been shown to have neurotoxic effects in animal studies, and it has been associated with long-term cognitive impairments in humans.

Advantages and Limitations for Lab Experiments

MDA has been used in laboratory experiments to study its effects on the brain and to develop potential therapeutic applications. However, its psychoactive effects make it difficult to use in controlled laboratory settings. Additionally, its neurotoxic effects make it a challenging compound to work with in laboratory settings.

Future Directions

There are several potential future directions for research on MDA. One area of interest is its potential use in treating neurodegenerative diseases. Another area of interest is its potential use in treating depression and anxiety disorders. Additionally, further research is needed to better understand its neurotoxic effects and to develop safer compounds with similar therapeutic potential.

Synthesis Methods

MDA can be synthesized through a multistep process starting from safrole. The first step involves the conversion of safrole to isosafrole, which is then oxidized to form MDP2P. MDP2P is then reduced to MDA using a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

MDA has been the subject of scientific research for its potential therapeutic applications. It has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. MDA has also been studied for its potential use in treating depression and anxiety disorders.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-20-16-5-3-4-14(18(16)21-2)11-19-9-8-13-6-7-15-17(10-13)23-12-22-15/h3-7,10,19H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTFAWOGGLXAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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